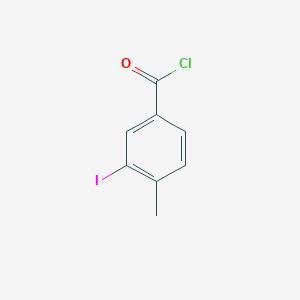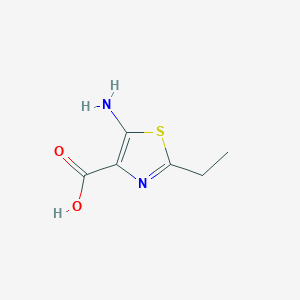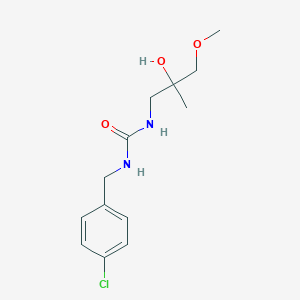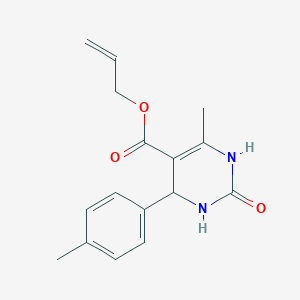![molecular formula C18H18ClN3O3 B2438166 6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380167-89-3](/img/structure/B2438166.png)
6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-945,598 and is a pyridazinone-based cannabinoid receptor antagonist.
作用機序
CP-945,598 acts as a competitive antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The CB1 receptor is activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of various physiological processes. CP-945,598 binds to the CB1 receptor and prevents the activation of the receptor by endogenous cannabinoids, thereby blocking the downstream signaling pathways and physiological effects of the receptor.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have various biochemical and physiological effects in various studies. In vitro studies have shown that CP-945,598 inhibits the binding of radiolabeled cannabinoids to the CB1 receptor with high affinity and selectivity. In vivo studies have shown that CP-945,598 reduces the effects of exogenously administered cannabinoids such as delta-9-tetrahydrocannabinol (THC) on various physiological processes such as locomotor activity, analgesia, and hypothermia. CP-945,598 has also been shown to have potential applications in the treatment of various disorders such as obesity, addiction, and anxiety.
実験室実験の利点と制限
One of the major advantages of using CP-945,598 in lab experiments is its high selectivity and affinity for the CB1 receptor. This allows for the specific targeting of the receptor and the investigation of its physiological effects. CP-945,598 also has a high potency and can be used at low concentrations, which reduces the potential for off-target effects. However, one of the limitations of using CP-945,598 is its potential for non-specific effects on other receptors and signaling pathways. This can complicate the interpretation of the results and require additional controls and experiments to confirm the specificity of the effects.
将来の方向性
There are several potential future directions for the research on CP-945,598. One of the major directions is the investigation of the role of the CB1 receptor in various physiological processes and the development of therapeutic agents for the treatment of various disorders such as obesity, addiction, and anxiety. Another direction is the investigation of the potential interactions between CP-945,598 and other receptors and signaling pathways, which can provide insights into the mechanisms of action of this compound and its potential for off-target effects. Additionally, the optimization of the synthesis method and the development of new analogs of CP-945,598 can provide new tools for the investigation of the CB1 receptor and its physiological effects.
合成法
The synthesis of CP-945,598 involves the reaction of 4-chlorophenylhydrazine with 2-oxo-1,3-oxazolidine-3-carboxylic acid ethyl ester in the presence of sodium ethoxide to obtain the intermediate compound. This intermediate is then reacted with 3-chloro-6-(trifluoromethyl)pyridazine in the presence of potassium carbonate to obtain the final product, CP-945,598. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
CP-945,598 has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience. CP-945,598 has been shown to act as a potent antagonist of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. CP-945,598 has been used in various studies to investigate the role of the CB1 receptor in these processes and to develop potential therapeutic agents for the treatment of various disorders.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-3-1-12(2-4-14)16-5-6-17(23)22(20-16)15-9-21(10-15)18(24)13-7-8-25-11-13/h1-6,13,15H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDFMLRKJROGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)






![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)




![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)